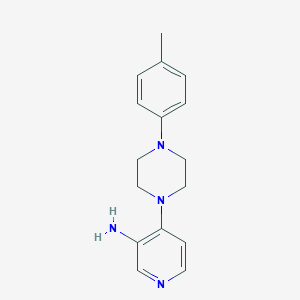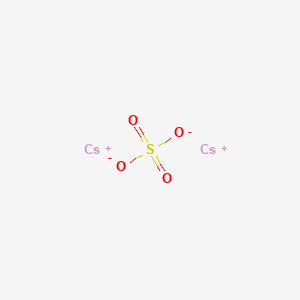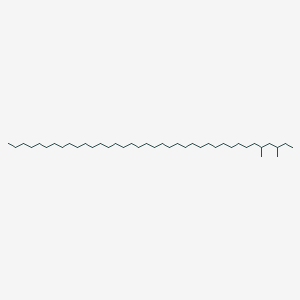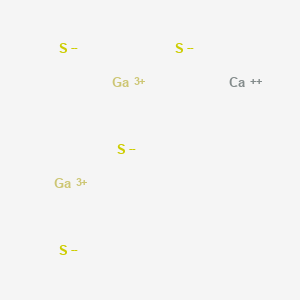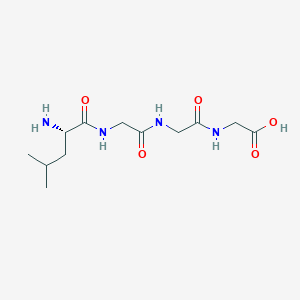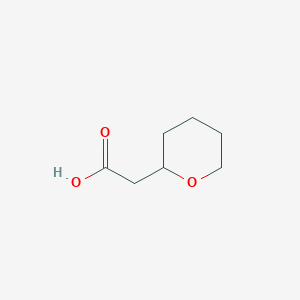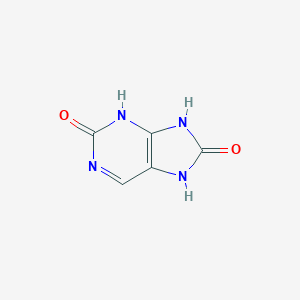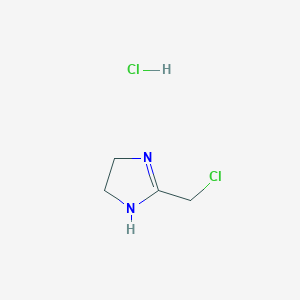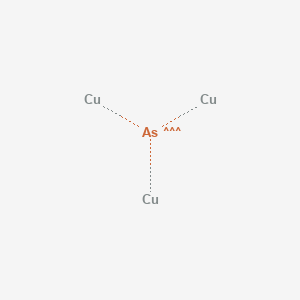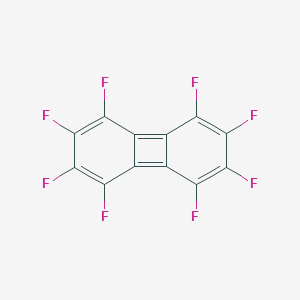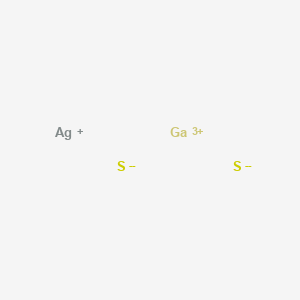
Gallium silver disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium silver disulphide (GaAgS2) is a ternary chalcogenide semiconductor material that has gained significant attention in scientific research due to its unique properties. It has a layered structure similar to molybdenum disulphide, with gallium and silver atoms occupying the interstitial sites between the sulfur layers.
Applications De Recherche Scientifique
Gallium silver disulphide has been extensively studied for its potential applications in optoelectronic devices, such as solar cells, photodetectors, and light-emitting diodes. Its unique bandgap energy, which falls in the visible range, makes it a promising candidate for these applications. Gallium silver disulphide has also been investigated for its potential use in photocatalysis, where it can be used to degrade organic pollutants in wastewater.
Mécanisme D'action
The mechanism of action of Gallium silver disulphide in optoelectronic devices is based on its ability to absorb light and generate electron-hole pairs. These electron-hole pairs can then be separated and used to generate a current or emit light. In photocatalysis, Gallium silver disulphide acts as a catalyst to accelerate the degradation of organic pollutants under visible light irradiation.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Gallium silver disulphide. However, some studies have reported that Gallium silver disulphide nanoparticles can induce cytotoxicity in certain cell lines, suggesting that caution should be exercised when handling these materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Gallium silver disulphide is its unique bandgap energy, which falls in the visible range, making it a promising candidate for optoelectronic applications. Additionally, Gallium silver disulphide has a high absorption coefficient, which means that it can efficiently absorb light. However, one of the main limitations of Gallium silver disulphide is its synthesis method, which can be challenging and time-consuming.
Orientations Futures
There are several future directions for Gallium silver disulphide research. One potential area of research is the development of Gallium silver disulphide-based photocatalysts for the degradation of organic pollutants in wastewater. Another potential area of research is the use of Gallium silver disulphide in perovskite solar cells, where it could potentially replace some of the more expensive materials currently used. Additionally, the development of new synthesis methods for Gallium silver disulphide could help to overcome some of the current limitations of this material.
Méthodes De Synthèse
The most common method for synthesizing Gallium silver disulphide is the chemical vapor transport (CVT) method. In this method, a mixture of gallium, silver, and sulfur powders is heated in a vacuum-sealed quartz ampoule at a high temperature of around 900°C. The vaporized Gallium silver disulphide is then transported to a cooler region of the ampoule, where it condenses to form crystals.
Propriétés
Numéro CAS |
12249-54-6 |
|---|---|
Nom du produit |
Gallium silver disulphide |
Formule moléculaire |
AgGaS2 |
Poids moléculaire |
241.73 g/mol |
Nom IUPAC |
gallium;silver;disulfide |
InChI |
InChI=1S/Ag.Ga.2S/q+1;+3;2*-2 |
Clé InChI |
OWVAANUFZBFUKX-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ga+3].[Ag+] |
SMILES canonique |
[S-2].[S-2].[Ga+3].[Ag+] |
Autres numéros CAS |
12249-54-6 |
Synonymes |
gallium silver disulphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
